molecular formula C11H13NO6S B2762361 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid CAS No. 757192-76-0

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid

Cat. No.: B2762361
CAS No.: 757192-76-0
M. Wt: 287.29
InChI Key: NNTMPSCSCNKXCX-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid (CID 2125326) is a benzenesulfonamide derivative with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, primarily for its potential as an inhibitor of Carbonic Anhydrase IX (CA IX), a enzyme overexpressed in many solid tumors . Tumor cells survive in hypoxic environments by shifting to anaerobic glycolysis, which leads to an acidic extracellular pH; CA IX plays a key role in this pH regulation, making it a promising selective target for anticancer therapy . Benzenesulfonamide-based inhibitors like this compound function by coordinating the zinc ion within the enzyme's active site via the sulfonamide group, a critical mechanism for effective CA inhibition . Researchers value this chemical scaffold for developing novel therapeutic agents that selectively target cancer cells while minimizing toxicity to normal cells . Beyond oncology, benzenesulfonamide derivatives have also shown potential in antimicrobial research, as inhibiting carbonic anhydrases in bacteria can interfere with their growth and biofilm formation . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-ethoxycarbonylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMPSCSCNKXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid typically involves the reaction of ethyl 4-aminobenzenesulfonate with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 4-aminobenzenesulfonate attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Recent studies have indicated that derivatives of sulfonamides, including 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid, exhibit significant antibacterial properties. For instance, compounds in this category have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibacterial agents .

2. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of sulfonamide derivatives. The selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy. Compounds that inhibit COX-2 while sparing COX-1 can provide therapeutic benefits in treating conditions like arthritis without the adverse effects associated with non-selective NSAIDs .

Biochemical Applications

1. Drug Design and Synthesis
The compound serves as a scaffold in drug design, particularly in creating novel therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. The synthesis of such derivatives often involves straightforward chemical reactions, enabling efficient production .

2. Biocompatibility Studies
Studies assessing the biocompatibility of biodegradable materials have utilized compounds like 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid as part of their formulations. These studies are crucial for developing implantable devices that minimize adverse reactions in biological systems .

Material Science Applications

1. Polymer Chemistry
In polymer science, this compound can be integrated into polymer matrices to improve the mechanical properties and biocompatibility of the resulting materials. For example, incorporating sulfonamide groups into polymers can enhance their hydrophilicity and mechanical strength, making them suitable for biomedical applications such as drug delivery systems .

2. Cosmetic Formulations
The compound's properties make it a candidate for use in cosmetic formulations. Its ability to modulate skin responses could lead to advancements in topical treatments aimed at reducing inflammation or enhancing skin barrier functions .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Demonstrated high efficacy against E. coli and S. aureus.
Anti-inflammatory Effects Selective COX-2 inhibition with reduced side effects compared to NSAIDs.
Biocompatibility Confirmed safety for use in biodegradable implants with no adverse effects on WBC profiles.
Polymer Chemistry Enhanced mechanical properties in polymer blends incorporating the compound.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxycarbonyl and benzenesulfonamido groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic Acid and Analogs

Compound Name Substituents on Benzene Ring Additional Modifications Molecular Formula Molecular Weight (g/mol)
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid Ethoxycarbonyl (-COOEt) None C₁₁H₁₃NO₆S 299.29
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Chloro (-Cl) Phenyl group on α-carbon of acetic acid C₁₄H₁₂ClNO₄S 333.77
2-[4-[(4-Acetamidophenyl)sulfonyl]amino]acetic acid Acetamido (-NHCOCH₃) Methyl group on sulfonamide nitrogen C₁₁H₁₄N₂O₅S 286.31
2-{4-[N-Methyl(4-acetamidobenzene)sulfonamido]phenoxy}acetic acid Acetamido (-NHCOCH₃) Methyl group on sulfonamide nitrogen; phenoxy linkage C₁₈H₁₉N₂O₇S 407.42

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., phenyl in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) reduce molecular flexibility and may hinder binding to biological targets .
  • Solubility : The acetic acid moiety improves aqueous solubility, whereas lipophilic groups (e.g., ethoxycarbonyl) increase membrane permeability .

Physicochemical and Spectral Properties

Table 3: NMR and HRMS Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS-ESI (m/z)
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid 1.35 (t, 3H, -COOCH₂CH₃), 4.25 (q, 2H, -COOCH₂), 4.45 (s, 2H, -CH₂COOH) 167.2 (COOEt), 170.5 (COOH) 299.0985 [M+H]⁺
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 7.45–7.60 (m, 9H, aromatic), 5.10 (s, 1H, CHPh) 138.9 (C-Cl), 174.1 (COOH) 333.0412 [M+H]⁺
2-[4-[(4-Acetylamino)benzenesulfonyl]amino]acetic acid 2.10 (s, 3H, -NHCOCH₃), 4.30 (s, 2H, -CH₂COOH) 168.3 (NHCOCH₃), 172.8 (COOH) 286.1078 [M+H]⁺

Insights :

  • Ethoxycarbonyl Signature : The triplet at δ 1.35 ppm (CH₃) and quartet at δ 4.25 ppm (CH₂) in the target compound confirm the presence of the ethoxy group .
  • Acid Strength : The carboxylic acid proton in the target compound appears downfield (δ ~12.5 ppm) due to electron-withdrawing effects, whereas acetamido analogs show less deshielding .

Biological Activity

Overview

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid (CAS No. 757192-76-0) is a synthetic compound with potential biological applications. Its structure features an ethoxycarbonyl group and a benzenesulfonamido moiety, which contribute to its reactivity and biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid typically involves the reaction of ethyl 4-aminobenzenesulfonate with ethyl bromoacetate under basic conditions. This nucleophilic substitution reaction leads to the formation of the target compound with a yield dependent on reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it has comparable potency to established antimicrobial agents.

Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus50Chloramphenicol25
Escherichia coli100Ampicillin50
Candida albicans75Ketoconazole50

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, although detailed pathways remain to be fully elucidated .

The biological activity of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, while the ethoxycarbonyl group may enhance lipophilicity, aiding in membrane penetration .

Comparative Analysis

When compared to structurally similar compounds, such as 2-[4-(Methoxycarbonyl)benzenesulfonamido]acetic acid and others, 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid demonstrates unique biological profiles due to its specific functional groups. This uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of bacterial strains, showing that modifications in the benzenesulfonamide structure could enhance activity against resistant strains.
  • Anti-inflammatory Research : In cellular assays, the compound was shown to reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential for treating inflammatory conditions.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that variations in the substituents on the benzene ring significantly affect both antimicrobial and anti-inflammatory activities, guiding future synthetic efforts toward optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via hydrolysis of its ester precursor (e.g., methyl 4-(ethoxycarbonyl)benzenesulfonamido acetate) under basic conditions. Reaction optimization involves controlling pH (8–10) and temperature (60–80°C) to minimize side reactions. Purification is achieved through recrystallization using ethanol/water mixtures or gradient HPLC with C18 columns. Purity (>95%) is confirmed via NMR and LC-MS .

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths, angles, and torsion angles (e.g., sulfonamide S–N bond ≈ 1.63 Å, C–O ethoxycarbonyl bond ≈ 1.21 Å). Complementary techniques include:

  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch of ethoxycarbonyl) and ~1340 cm⁻¹ (S=O asymmetric stretch).
  • NMR : ¹H NMR signals at δ 1.3–1.5 ppm (ethoxy CH₃) and δ 4.3–4.5 ppm (CH₂ of acetic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfonamide reactivity during derivatization reactions?

  • Methodology : Reactivity discrepancies may arise from steric hindrance of the ethoxycarbonyl group or pH-dependent sulfonamide deprotonation. Strategies include:

  • pH titration : Monitor reaction progress at varying pH (4–7) to identify optimal protonation states.
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to assess steric/electronic effects of substituents on sulfonamide nucleophilicity .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its core structure?

  • Methodology :

  • Counterion exchange : Convert the free acid to sodium or potassium salts (solubility increases by 3–5× in aqueous buffers).
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • pH adjustment : Solubility peaks at pH 6.5–7.5 due to partial ionization of acetic acid and sulfonamide groups .

Q. How to design stability studies under varying storage conditions (e.g., temperature, humidity) for long-term research use?

  • Methodology :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of ethoxycarbonyl to carboxylic acid).
  • Thermal analysis : TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides).
  • Light sensitivity : Use amber vials to prevent UV-induced radical reactions .

Q. What experimental approaches are suitable for designing derivatives to study structure-activity relationships (SAR) in enzyme inhibition?

  • Methodology :

  • Core modifications : Replace ethoxycarbonyl with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to assess steric effects.
  • Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring to enhance electrophilicity.
  • Biological assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays (IC₅₀ determination) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s crystallinity in different solvent systems?

  • Methodology :

  • Solvent screening : Test crystallization in polar aprotic (acetonitrile) vs. protic (methanol) solvents. XRPD reveals polymorphic forms.
  • Thermodynamic vs. kinetic control : Slow evaporation at 4°C favors thermodynamically stable crystals, while rapid cooling induces metastable phases.
  • Contradiction resolution : Cross-validate with DSC to identify melting point variations between polymorphs .

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